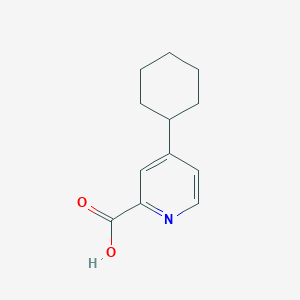
4-Cyclohexylpicolinicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclohexylpicolinic acid is an organic compound that belongs to the class of picolinic acids, which are derivatives of pyridine with a carboxylic acid group at the 2-position. This compound is characterized by the presence of a cyclohexyl group attached to the 4-position of the pyridine ring. It is a white crystalline solid that is slightly soluble in water. The unique structure of 4-Cyclohexylpicolinic acid makes it an interesting subject for various scientific research applications.
Méthodes De Préparation
The synthesis of 4-Cyclohexylpicolinic acid typically involves the following steps:
Cyclohexylation of Pyridine: The initial step involves the introduction of a cyclohexyl group to the pyridine ring. This can be achieved through a Friedel-Crafts alkylation reaction using cyclohexyl chloride and anhydrous aluminum chloride as a catalyst.
Oxidation: The cyclohexylated pyridine is then oxidized to introduce the carboxylic acid group at the 2-position. This can be done using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
Purification: The final product is purified through recrystallization or chromatography to obtain pure 4-Cyclohexylpicolinic acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
Analyse Des Réactions Chimiques
4-Cyclohexylpicolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form derivatives with additional functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Cyclohexylpicolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which are studied for their catalytic properties.
Biology: The compound is investigated for its potential as a zinc ionophore, facilitating the transport of zinc ions across cell membranes.
Medicine: Research is ongoing to explore its potential as an antiviral and immunomodulatory agent, similar to other picolinic acid derivatives.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Cyclohexylpicolinic acid involves its ability to chelate metal ions, particularly zinc. By binding to zinc ions, it can modulate the activity of zinc-dependent enzymes and proteins. This chelation disrupts the normal function of these proteins, which can have various biological effects, including antiviral and immunomodulatory activities. The compound’s interaction with zinc finger proteins is of particular interest, as these proteins play crucial roles in gene expression and cellular homeostasis.
Comparaison Avec Des Composés Similaires
4-Cyclohexylpicolinic acid can be compared with other picolinic acid derivatives such as:
Picolinic Acid: The parent compound with a simpler structure, lacking the cyclohexyl group.
Nicotinic Acid: An isomer with the carboxylic acid group at the 3-position, known for its role as a vitamin (niacin).
Isonicotinic Acid: Another isomer with the carboxylic acid group at the 4-position, used in the synthesis of isoniazid, an anti-tuberculosis drug.
The uniqueness of 4-Cyclohexylpicolinic acid lies in its cyclohexyl group, which imparts distinct steric and electronic properties, making it suitable for specific applications in coordination chemistry and as a potential therapeutic agent.
Propriétés
Formule moléculaire |
C12H15NO2 |
|---|---|
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
4-cyclohexylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c14-12(15)11-8-10(6-7-13-11)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,14,15) |
Clé InChI |
RGVLAZOWJZMRAC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2=CC(=NC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5,6,7,8-tetrahydro-4H-cyclohepta[D]isoxazole-3-carboxylate](/img/structure/B13041827.png)
![2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine 6,6-dioxide](/img/structure/B13041830.png)

![N-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]methyl}benzamide](/img/structure/B13041837.png)

![7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13041843.png)

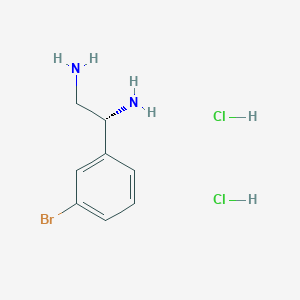
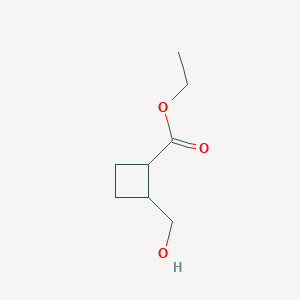
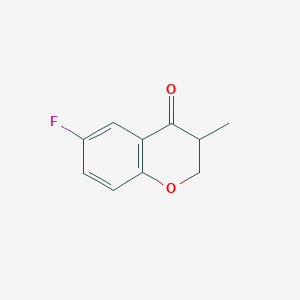
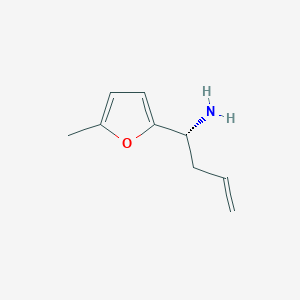

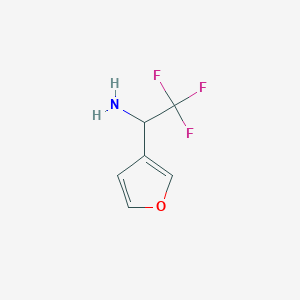
![ethyl 4-bromo-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B13041887.png)
